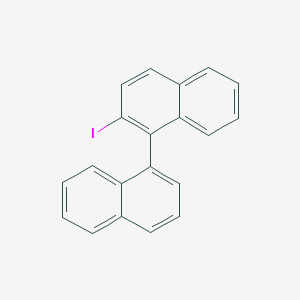

2-Iodo-1,1'-binaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

402745-52-2 |

|---|---|

Molecular Formula |

C20H13I |

Molecular Weight |

380.2 g/mol |

IUPAC Name |

2-iodo-1-naphthalen-1-ylnaphthalene |

InChI |

InChI=1S/C20H13I/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H |

InChI Key |

FESFUZSLDHVRSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Enantiopure 2-Iodo-1,1'-binaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiopure 2-Iodo-1,1'-binaphthalene, a valuable chiral building block in asymmetric synthesis and drug development. The primary route to obtaining this compound in an enantiomerically pure form involves a multi-step process commencing with the resolution of racemic 1,1'-bi-2-naphthol (BINOL), followed by a regioselective mono-iodination. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of enantiopure this compound is predicated on a strategic sequence of reactions designed to introduce an iodine atom at a specific position on the binaphthyl scaffold while maintaining its chiral integrity. The overall workflow can be summarized as follows:

-

Resolution of Racemic BINOL: Separation of the racemic mixture of 1,1'-bi-2-naphthol into its individual (R) and (S) enantiomers.

-

Protection of Enantiopure BINOL: Introduction of a protecting group onto one of the hydroxyl functionalities to facilitate regioselective iodination.

-

Regioselective Mono-iodination: The directed introduction of a single iodine atom onto the 6-position of the protected BINOL.

-

Deprotection: Removal of the protecting group to yield the final enantiopure this compound.

Caption: Synthetic workflow for enantiopure this compound.

Experimental Protocols

Resolution of Racemic 1,1'-Bi-2-Naphthol

A common and effective method for resolving racemic BINOL is through the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.

Protocol:

-

In a round-bottom flask, dissolve racemic BINOL and a stoichiometric equivalent of N-benzylcinchonidinium chloride in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric complex will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

To recover the enantiopure BINOL, treat the collected crystals with an aqueous acid solution (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure BINOL. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Synthesis of Enantiopure BINOL Monopivalate

Protection of one hydroxyl group is crucial for achieving high regioselectivity in the subsequent iodination step.

Protocol:

-

To a solution of enantiopure BINOL in a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine or triethylamine) at 0 °C, add pivaloyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiopure BINOL monopivalate.

Regioselective Mono-iodination of BINOL Monopivalate

The bulky pivaloyl group effectively blocks one side of the BINOL molecule, directing the iodination to the 6-position of the unprotected naphthyl ring.

Protocol:

-

In a flask protected from light, dissolve the enantiopure BINOL monopivalate in ethanol.

-

Add silver sulfate (Ag₂SO₄) and iodine (I₂) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 6-iodo-BINOL monopivalate, which can be purified by column chromatography.

Deprotection of 6-Iodo-BINOL Monopivalate

The final step involves the removal of the pivaloyl protecting group to yield the target molecule.

Protocol:

-

Dissolve the 6-iodo-BINOL monopivalate in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a solution of a base, such as potassium hydroxide or sodium hydroxide, in water.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, enantiopure this compound, by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of enantiopure this compound.

| Step | Reactants | Product | Yield (%) | Reference |

| Regioselective Mono-iodination of (S)-BINOL Monopivalate | (S)-BINOL monopivalate, Ag₂SO₄, I₂ | (S)-6-iodo-BINOL monopivalate | 95 | [1] |

| Di-iodination of (S)-BINOL dimethyl ether | (S)-BINOL dimethyl ether, 1,3-Diiodo-5,5-dimethylhydantoin, Sc(OTf)₃ | (S)-6,6'-diiodo-BINOL dimethyl ether | 98 | [1] |

Note: The yield for the deprotection step is typically high but can vary depending on the specific conditions used.

Key Reaction Pathway

The core of this synthesis lies in the regioselective iodination step. The use of a bulky protecting group is a common strategy to achieve mono-functionalization of symmetric molecules like BINOL.

Caption: Key reagents and transformation in the regioselective iodination step.

This guide provides a comprehensive framework for the successful synthesis of enantiopure this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific laboratory settings. The careful execution of these protocols will enable the reliable production of this important chiral intermediate for a wide range of applications in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 2,2'-Diiodo-1,1'-binaphthalene: Properties, Synthesis, and Applications

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note: While the inquiry specified 2-Iodo-1,1'-binaphthalene, a thorough literature search revealed a significant lack of available data for this mono-iodinated compound. In contrast, the closely related di-iodinated analogue, 2,2'-Diiodo-1,1'-binaphthalene , is a well-characterized and synthetically valuable compound. This guide will, therefore, focus on the physical and chemical properties, synthesis, and applications of 2,2'-Diiodo-1,1'-binaphthalene, a compound of significant interest in the fields of chemical synthesis and materials science.

Core Physical and Chemical Properties

2,2'-Diiodo-1,1'-binaphthalene is a chiral organic compound that exists as a stable solid at room temperature. Its axial chirality, arising from hindered rotation around the C1-C1' bond, makes it a valuable precursor in asymmetric synthesis.

Table 1: Physical and Chemical Properties of 2,2'-Diiodo-1,1'-binaphthalene

| Property | Value | Reference |

| IUPAC Name | 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | [1] |

| CAS Number | 86688-07-5 | [1] |

| Molecular Formula | C₂₀H₁₂I₂ | [1] |

| Molecular Weight | 506.1 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 286–287 °C (decomposes) (for a related diamine derivative) | [2] |

| Solubility | Soluble in many organic solvents. | |

| Chirality | Axially chiral |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2'-Diiodo-1,1'-binaphthalene.

Table 2: Spectroscopic Data of 2,2'-Diiodo-1,1'-binaphthalene and Related Compounds

| Spectrum Type | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are sensitive to the specific substitution pattern and conformation. For the parent 2,2'-binaphthalene, signals are observed at δ 7.95, 7.94, 7.59, 7.49, 7.47, 7.39, and 7.28 ppm. | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons generally appear in the δ 120-140 ppm region. For 2,2'-binaphthalene, characteristic peaks are observed at δ 138.68, 134.03, 132.95, 128.59, 128.35, 127.78, 126.41, 126.24, 126.06, and 125.84 ppm. The presence of the iodine atoms will induce shifts in the adjacent carbon signals. | [4] |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 506, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of iodine atoms and cleavage of the binaphthyl backbone. | [1] |

| Infrared (IR) | Characteristic C-H stretching vibrations for the aromatic rings are expected around 3050 cm⁻¹. C=C stretching vibrations for the aromatic system will appear in the 1600-1450 cm⁻¹ region. A C-I stretching band may be observed in the far-infrared region. The IR spectrum of the parent 2,2'-binaphthalene shows characteristic peaks. | [5] |

Experimental Protocols

Synthesis of 2,2'-Diiodo-1,1'-binaphthalene

A common method for the synthesis of 2,2'-diiodo-1,1'-binaphthalene involves the diazotization of 2,2'-diamino-1,1'-binaphthalene (BINAM) followed by a Sandmeyer-type reaction with an iodide source.

Experimental Workflow for the Synthesis of 2,2'-Diiodo-1,1'-binaphthalene

Detailed Methodology:

-

Diazotization: 2,2'-Diamino-1,1'-binaphthalene (1.0 eq) is suspended in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂, 2.2 eq) is added dropwise to the suspension while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the bis(diazonium) salt.

-

Iodination: A solution of potassium iodide (KI, excess) in water is then added to the solution of the bis(diazonium) salt. The mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the diiodo-compound, which often precipitates from the solution.

-

Work-up and Purification: The crude product is collected by filtration and washed with water. It is then dissolved in a suitable organic solvent, such as dichloromethane or ethyl acetate, and washed with a solution of sodium thiosulfate to remove any residual iodine. The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Application in Cross-Coupling Reactions

2,2'-Diiodo-1,1'-binaphthalene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of functionalized binaphthyl derivatives.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds.

Experimental Workflow for Suzuki-Miyaura Coupling

Detailed Methodology:

-

To a reaction vessel are added 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), the boronic acid or ester (2.2-2.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-4 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, such as a mixture of toluene and water, dioxane, or DMF, is added.

-

The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[6][7][8]

The Sonogashira coupling allows for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Experimental Workflow for Sonogashira Coupling

Detailed Methodology:

-

In a reaction vessel under an inert atmosphere, 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst such as copper(I) iodide (CuI, 4-10 mol%) are combined.

-

A degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine, is added.

-

The terminal alkyne (2.2-2.5 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

-

The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[9][10][11]

The Heck reaction is used to form substituted alkenes by coupling with an aryl halide.

Experimental Workflow for Heck Reaction

Detailed Methodology:

-

A mixture of 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), the alkene (2.2-3.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%) is placed in a reaction vessel.

-

A base, such as triethylamine or potassium carbonate, and a polar aprotic solvent like DMF or acetonitrile are added.

-

The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 140 °C.

-

Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the product by chromatography.[12][13]

Applications in Drug Development and Signaling Pathways

While direct applications of 2,2'-diiodo-1,1'-binaphthalene in drug development are not extensively documented, its derivatives, particularly those synthesized via the cross-coupling reactions described above, are of significant interest. The binaphthyl scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and chirality.

Derivatives of 1,1'-binaphthalene, such as BINOL and BINAM, have shown biological activity. For instance, certain BINAM derivatives have been investigated as spindle poisons, inducing apoptosis in cancer cells by disrupting microtubule dynamics.[14] This suggests a potential signaling pathway involving the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Hypothetical Signaling Pathway for a BINAM Derivative

The ability to readily functionalize the 2 and 2' positions of the binaphthyl core through reactions of 2,2'-diiodo-1,1'-binaphthalene allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

2,2'-Diiodo-1,1'-binaphthalene is a key building block in organic synthesis, offering a versatile platform for the construction of a wide array of axially chiral binaphthyl derivatives. Its utility in palladium-catalyzed cross-coupling reactions is well-established, providing access to complex molecular architectures. While its direct role in drug development is as a precursor, the biological activities of its derivatives highlight the potential of this scaffold in medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. 1,1'-Binaphthalene, 2,2'-diiodo- | C20H12I2 | CID 11134951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2,2'-binaphthalene(612-78-2) 1H NMR [m.chemicalbook.com]

- 4. 2,2'-binaphthalene(612-78-2) 13C NMR [m.chemicalbook.com]

- 5. 2,2'-binaphthalene(612-78-2) IR Spectrum [chemicalbook.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Photoinduced inverse Sonogashira coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Axial Chirality in 2-Iodo-1,1'-Binaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of axial chirality in 2-iodo-1,1'-binaphthalene derivatives. These compounds, characterized by restricted rotation around the C1-C1' bond, have emerged as pivotal scaffolds in asymmetric catalysis and as promising candidates in drug discovery. This document provides a comprehensive overview of their synthesis, stereochemical properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Introduction to Axial Chirality in Binaphthalenes

Axial chirality arises from the non-planar spatial arrangement of substituents around a chiral axis, leading to non-superimposable mirror images known as atropisomers. In the case of 1,1'-binaphthalene derivatives, the steric hindrance imposed by substituents at the 2, 2', 8, and 8' positions restricts free rotation around the single bond connecting the two naphthalene rings. The introduction of an iodine atom at the 2-position not only influences the steric and electronic properties of the molecule but also provides a versatile handle for further functionalization, making these derivatives particularly valuable in chemical synthesis and medicinal chemistry. The stability of the axial chirality is crucial for their application and is dependent on the size of the substituents ortho to the C1-C1' bond.

Synthesis of Axially Chiral this compound Derivatives

The synthesis of enantiomerically enriched this compound derivatives can be achieved through several strategies, primarily involving either the resolution of a racemic mixture or an asymmetric synthesis.

Resolution of Racemic this compound Derivatives

One common approach involves the preparation of a racemic mixture of the target compound followed by separation of the enantiomers. This can be accomplished through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent or through chromatographic methods using a chiral stationary phase.

Asymmetric Synthesis

Atroposelective synthesis aims to directly produce one enantiomer in excess. While direct asymmetric iodination of the 1,1'-binaphthyl scaffold is an area of ongoing research, a prevalent strategy involves the derivatization of enantiomerically pure 1,1'-bi-2-naphthol (BINOL).

A key intermediate for many axially chiral ligands is (S)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene. The synthesis of this and related compounds provides a foundational experimental protocol.

Experimental Protocols

Synthesis of (S)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

This protocol details the preparation of a diiodo-BINOL derivative, a common precursor for more complex axially chiral ligands.

Materials:

-

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

Procedure:

-

A solution of (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this cooled solution, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for lithiation at the 3 and 3' positions.

-

A solution of iodine in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is gradually warmed to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure (S)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.

Quantitative Data for a Representative Synthesis:

| Compound | Starting Material | Reagents | Solvent | Yield | ee% | Specific Rotation ([α]D) | Reference |

| (S)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | n-BuLi, I₂ | THF | 95% | >99 | Not Reported | [1] |

Applications in Asymmetric Catalysis

Axially chiral this compound derivatives serve as versatile precursors for the synthesis of a wide range of chiral ligands for asymmetric catalysis. The carbon-iodine bond can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce phosphine, amine, or other coordinating groups. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective transformations with high efficiency and stereoselectivity.

Role in Drug Development and Medicinal Chemistry

The unique three-dimensional structure of axially chiral binaphthalene derivatives makes them attractive scaffolds in drug design. The introduction of an iodine atom can enhance biological activity through various mechanisms, including halogen bonding, which can influence ligand-receptor interactions. Furthermore, the iodine atom can serve as a site for radiolabeling in imaging studies or as a reactive handle for the synthesis of more complex drug candidates.

While the direct therapeutic applications of this compound derivatives are still under exploration, the broader class of binaphthyls has shown promise. For instance, some BINOL derivatives have been investigated for their potential as anticancer agents. The development of synthetic routes to novel iodinated binaphthyls is a critical step in exploring their full potential in medicinal chemistry.

Conclusion

This compound derivatives represent a class of compounds with significant potential in both asymmetric catalysis and drug development. Their synthesis, while challenging, provides access to a rich diversity of chiral structures. The detailed experimental protocols and understanding of their stereochemical properties are crucial for harnessing their full potential. Further research into the atroposelective synthesis of these compounds and exploration of their biological activities will undoubtedly open new avenues in chemical and pharmaceutical sciences.

References

The Advent of a Chiral Scaffold: The Discovery and History of 2-Iodo-1,1'-binaphthalene

A pivotal moment in the development of chiral hypervalent iodine reagents, the synthesis of 2-Iodo-1,1'-binaphthalene derivatives, was first reported in 1990 by the research group of Masahito Ochiai. This pioneering work laid the foundation for a new class of reagents for asymmetric synthesis, leveraging the unique axial chirality of the binaphthyl backbone.

The initial synthesis of a 2-iodo-1,1'-binaphthyl derivative was a key step in the broader goal of creating chiral hypervalent iodine compounds. These compounds were envisioned as powerful tools for asymmetric transformations, where the chirality of the iodine reagent would influence the stereochemical outcome of a reaction. The binaphthyl scaffold was an ideal candidate for this purpose due to its well-defined and stable axial chirality.

The First Synthesis: A Landmark Achievement by Ochiai and Co-workers

In their seminal 1990 communication in the Journal of the American Chemical Society, Ochiai and his team detailed the preparation of chiral hypervalent organoiodinanes. A crucial intermediate in their work was a derivative of this compound. Their synthetic strategy began with the commercially available and optically pure (S)-(-)-1,1'-bi-2-naphthol (BINOL).

Experimental Protocol: Synthesis of (S)-(-)-2,2'-Diiodo-1,1'-binaphthyl

The synthesis of the diiodo derivative, a direct precursor to the hypervalent iodine reagents, involved a two-step process starting from (S)-(-)-2,2'-diamino-1,1'-binaphthyl.

Step 1: Diazotization

(S)-(-)-2,2'-Diamino-1,1'-binaphthyl is treated with sodium nitrite in the presence of an acid to form the corresponding bis(diazonium) salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

Step 2: Iodination (Sandmeyer-type Reaction)

The resulting bis(diazonium) salt is then reacted with a solution of potassium iodide. This leads to the displacement of the diazonium groups by iodine atoms, yielding (S)-(-)-2,2'-diiodo-1,1'-binaphthyl.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| (S)-(-)-2,2'-Diiodo-1,1'-binaphthyl | (S)-(-)-2,2'-Diamino-1,1'-binaphthyl | 1. NaNO₂, H₂SO₄2. KI | Acetonitrile/Water | Not explicitly reported in the initial communication | Not explicitly reported in the initial communication |

Note: Specific yield and melting point for the initial synthesis were not detailed in the preliminary communication. Subsequent optimizations by other research groups have reported varying yields.

Logical Relationship of Synthesis

Caption: Synthetic pathway from the diamine precursor to the diiodo product.

Historical Context and Significance

The development of 2-Iodo-1,1'-binaphthyl and its derivatives was a direct response to the growing demand for effective chiral reagents in asymmetric synthesis. At the time, much of the focus was on transition metal catalysts with chiral ligands. The work of Ochiai's group opened a new avenue by demonstrating that main group elements, specifically iodine in a hypervalent state, could also be rendered chiral and used to induce asymmetry in chemical reactions.

The initial applications of these newly synthesized chiral iodoarenes were in the asymmetric oxidation of sulfides to sulfoxides and the α-functionalization of ketones. While the enantioselectivities achieved in these early studies were often modest, they provided crucial proof-of-concept for the potential of chiral hypervalent iodine reagents.

Experimental Workflow: Application in Asymmetric Sulfide Oxidation

One of the early explorations of the utility of chiral binaphthyl-based iodine(III) reagents was in the asymmetric oxidation of sulfides. The general workflow for such a reaction is outlined below.

Caption: General workflow for the asymmetric oxidation of sulfides.

The discovery and development of this compound and its subsequent conversion to chiral hypervalent iodine reagents marked a significant advancement in the field of asymmetric synthesis. This foundational work has inspired the design and synthesis of a wide array of other chiral iodine-based reagents, which continue to be valuable tools for researchers and drug development professionals.

Spectroscopic Profile of 2-Iodo-1,1'-binaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Iodo-1,1'-binaphthalene, a key intermediate in organic synthesis, particularly in the development of chiral ligands and pharmaceuticals. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work. This document aims to serve as a practical reference for the characterization of this compound and its derivatives.

Introduction

This compound is a halogenated aromatic hydrocarbon belonging to the biaryl family. The inherent chirality of the binaphthyl scaffold makes its derivatives, including the iodo-substituted analog, valuable precursors in asymmetric catalysis and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. This guide addresses the need for a centralized resource on its spectroscopic properties.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds, such as 1-iodonaphthalene, 2-iodobiphenyl, and other substituted binaphthalenes. While these predictions are grounded in established spectroscopic theory, they should be considered as a reference for comparison with experimentally obtained data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.20 - 7.90 | m | 3H | Ar-H |

| 7.85 - 7.75 | d | 1H | Ar-H |

| 7.60 - 7.20 | m | 8H | Ar-H |

| 7.10 | d | 1H | Ar-H |

Note: The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the overlap of signals from the thirteen aromatic protons. The assignments are tentative and would require further 2D NMR analysis for confirmation.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 - 140.0 | Ar-C (Quaternary) |

| 135.0 - 130.0 | Ar-C (Quaternary) |

| 130.0 - 125.0 | Ar-CH |

| 125.0 - 120.0 | Ar-CH |

| 95.0 - 90.0 | Ar-C-I |

Note: The presence of the iodine atom is expected to significantly shift the resonance of the carbon to which it is attached to a higher field (lower ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

| 600 - 500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 380 | 100 | [M]⁺ (Molecular Ion) |

| 253 | 80 | [M - I]⁺ |

| 127 | 20 | [I]⁺ |

Note: The molecular ion peak is expected to be the base peak. A prominent fragment corresponding to the loss of the iodine atom is also anticipated.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, centered at 6 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1.0 s.

-

Collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 240 ppm, centered at 120 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 2.0 s.

-

Collect 1024 scans with proton decoupling.

-

-

Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of 5 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data and detailed experimental protocols are intended to be a valuable resource for researchers engaged in the synthesis and application of this important chemical entity. It is reiterated that the provided spectroscopic data are predictive and should be used in conjunction with experimentally acquired data for accurate structural confirmation. The logical workflow presented offers a clear path for the systematic characterization of this and similar binaphthyl derivatives.

Atropisomerism in Binaphthyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern drug discovery and development. Binaphthyl compounds, with their inherent chiral axis, represent a prominent class of atropisomers that have found extensive applications as chiral ligands in asymmetric catalysis and as scaffolds in medicinally active compounds. The distinct three-dimensional arrangements of binaphthyl atropisomers can lead to significant differences in their biological activity, pharmacology, and toxicology. This technical guide provides a comprehensive overview of the core principles of atropisomerism in binaphthyl compounds, including their synthesis, resolution, and the profound impact of their stereochemistry on biological systems. Detailed experimental protocols, quantitative data on rotational barriers and biological activity, and visual representations of key concepts are presented to serve as a valuable resource for researchers in the field.

Introduction to Atropisomerism in Binaphthyls

Atropisomerism in 1,1'-binaphthyl derivatives arises from the sterically hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. The presence of bulky substituents at the ortho (2, 2', 8, and 8') positions restricts this rotation, leading to the existence of stable, non-superimposable, mirror-image stereoisomers known as atropisomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis.

The stability of these atropisomers is determined by the rotational energy barrier, which is the energy required to overcome the steric hindrance and allow for rotation around the biaryl bond. A higher rotational barrier corresponds to greater configurational stability. The half-life of racemization is often used to classify atropisomers, with stable atropisomers having half-lives of years at room temperature.[1]

Synthesis and Resolution of Binaphthyl Atropisomers

The synthesis of enantiomerically pure binaphthyl compounds is paramount for their application in asymmetric synthesis and as pharmaceutical agents. Both atroposelective synthesis and the resolution of racemic mixtures are common strategies employed.

Atroposelective Synthesis

Atroposelective synthesis aims to directly produce one enantiomer in excess. This is often achieved through asymmetric coupling reactions using chiral catalysts or auxiliaries. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions can effectively control the axial chirality of the resulting binaphthyl product.

Resolution of Racemic Mixtures

The separation of racemic binaphthyl mixtures into their constituent enantiomers is a widely used approach. Common resolution techniques include:

-

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic binaphthyl, often a diol like BINOL, with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization.

-

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and in excess.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating binaphthyl atropisomers.

Quantitative Data

Rotational Energy Barriers

The rotational energy barrier is a critical parameter that dictates the configurational stability of binaphthyl atropisomers. This barrier is influenced by the size and nature of the substituents on the naphthalene rings. Below is a table summarizing the calculated and experimental rotational barriers for various substituted 1,1'-binaphthyls.

| Substituent at 2,2' positions | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Reference(s) |

| -H | 19.5 | - | [2] |

| -OH (BINOL) | 39.3 | ~40 | [2][3] |

| -NH2 | 42.2 | - | [2] |

| -NO2 | 41.1 | - | [2] |

| -F | 36.5 | - | [2] |

| -CN | 40.9 | - | [2] |

| -Ph | 43.5 | - | [2] |

| -P(Ph)2 (BINAP) | 49.4 | - | [2] |

| -NH(OH) (NOBIN) | 40.4 | - | [2] |

Biological Activity of Binaphthyl Atropisomers

The distinct spatial arrangement of atropisomers can lead to differential binding to biological targets, resulting in varied pharmacological activities. A notable example is (R)-[1,1′-binaphthalene]-2,2′-diamine ((R)-BINAM), which exhibits cytotoxicity against cancer cell lines, while its (S)-enantiomer is inactive.[4]

| Compound | Cell Line | GI50 (µM) | Reference(s) |

| (R)-BINAM | A2780 (Ovarian) | 2.5 ± 0.3 | [4] |

| HCT116 (Colon) | 3.1 ± 0.4 | [4] | |

| A549 (Lung) | 4.0 ± 0.5 | [4] | |

| MCF7 (Breast) | 4.9 ± 0.6 | [4] | |

| 16HBE14o- (Normal Lung) | 5.8 ± 0.7 | [4] | |

| (S)-BINAM | A2780 (Ovarian) | > 50 | [4] |

| HCT116 (Colon) | > 50 | [4] | |

| A549 (Lung) | > 50 | [4] | |

| MCF7 (Breast) | > 50 | [4] | |

| 16HBE14o- (Normal Lung) | > 50 | [4] |

Experimental Protocols

Synthesis of (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

This protocol outlines the synthesis of BINAP from racemic 1,1'-bi-2-naphthol (BINOL).[5]

Step 1: Resolution of (±)-BINOL This step is not detailed here but can be achieved using methods described in section 4.2.

Step 2: Synthesis of (R)-(+)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl

-

To a solution of (R)-(+)-BINOL in dichloromethane, add pyridine.

-

Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride.

-

Stir the reaction at room temperature overnight.

-

Work up the reaction to isolate the ditriflate product.

Step 3: Synthesis of (R)-(+)-BINAP

-

To a solution of diphenylphosphine in N,N-dimethylformamide (DMF), add a nickel(II) chloride-dppe complex.

-

Heat the mixture to 100 °C.

-

Add a solution of the (R)-(+)-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF.

-

Heat the reaction mixture until the starting material is consumed.

-

Cool the reaction and isolate the crude (R)-(+)-BINAP by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., toluene/ethanol).

A similar procedure can be followed using (S)-(-)-BINOL to obtain (S)-(-)-BINAP.

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

This protocol describes the resolution of racemic BINOL using N-benzylcinchonidinium chloride as the resolving agent.[6]

-

Dissolve racemic BINOL and N-benzylcinchonidinium chloride in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

-

The (R)-BINOL will preferentially form an insoluble complex with the resolving agent and precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Treat the precipitate with an acid (e.g., HCl) to break the complex and isolate the enantiomerically enriched (R)-BINOL.

-

The mother liquor will be enriched in the (S)-BINOL, which can be recovered by evaporation of the solvent and subsequent purification.

Chiral HPLC Separation of Binaphthyl Enantiomers

This protocol provides a general guideline for the analytical separation of binaphthyl enantiomers. The specific conditions will need to be optimized for each compound.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is often effective.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

Temperature: Room temperature is usually sufficient, but temperature can be varied to improve resolution.

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Procedure:

-

Dissolve a small amount of the racemic binaphthyl compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Visualizations

Caption: Logical relationship of binaphthyl atropisomers.

Caption: Workflow for the resolution of racemic BINOL.

Caption: Signaling pathway for binaphthyl atropisomers.

Conclusion

Atropisomerism in binaphthyl compounds is a fascinating and critically important area of stereochemistry with far-reaching implications in catalysis and drug development. The ability to synthesize and separate enantiomerically pure binaphthyls has enabled the development of highly effective asymmetric catalysts and has provided valuable insights into the stereochemical requirements for biological activity. As our understanding of the subtle yet profound effects of atropisomerism on molecular recognition deepens, the deliberate design and synthesis of specific binaphthyl atropisomers will undoubtedly continue to be a fruitful strategy for the discovery of novel therapeutics and advanced catalytic systems. This guide serves as a foundational resource for researchers seeking to explore and harness the unique properties of these remarkable chiral molecules.

References

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myuchem.com [myuchem.com]

Unlocking Potential: A Technical Guide to Novel Binaphthyl Derivatives and Their Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols of cutting-edge binaphthyl derivatives.

The unique chiral scaffold of 1,1'-binaphthyl has positioned its derivatives as indispensable tools in modern chemistry. Their axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene rings, provides a well-defined three-dimensional space, making them exceptional ligands in asymmetric catalysis and versatile building blocks for advanced materials and therapeutics. This technical guide delves into the core applications of novel binaphthyl derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Asymmetric Catalysis: Precision in Chiral Synthesis

Binaphthyl derivatives, particularly phosphine-based ligands like BINAP, have revolutionized asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical industry.[1][2] These ligands coordinate with transition metals such as ruthenium, rhodium, and iridium to form highly effective and selective catalysts for a variety of transformations.[1][3]

Asymmetric Hydrogenation

One of the most significant applications of binaphthyl-based catalysts is in asymmetric hydrogenation, a fundamental reaction for producing chiral alcohols, amines, and carboxylic acids.[1][3]

Quantitative Data: Asymmetric Hydrogenation of Prochiral Olefins

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru--INVALID-LINK--₂ | 2-(Acylamino)acrylic acid | N-Acyl-(R)-α-amino acid | 49–95% | Quantitative | [3] |

| Ru--INVALID-LINK--₂ | α,β-Unsaturated carboxylic acid | Saturated carboxylic acid | High | Quantitative | [3] |

| Ir(I)-BINAP-protic amine | 2-Phenyl-3,4,5,6-tetrahydropyridine | 2-Phenylpiperidine | 90% | - | [3] |

Experimental Protocol: Synthesis of (R)- and (S)-BINAP

A practical and scalable synthesis of enantiomerically pure BINAP involves the resolution of racemic BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl) followed by reduction.

-

Resolution of Racemic BINAPO: Racemic BINAPO is resolved using a chiral resolving agent, such as (1R)-(-)-camphorsulfonic acid, to form diastereomeric complexes. These diastereomers can be separated by fractional crystallization.

-

Reduction of Enantiopure BINAPO: The resolved (R)- or (S)-BINAPO is then reduced using a reducing agent like trichlorosilane in the presence of a base such as triethylamine to yield the corresponding enantiopure (R)- or (S)-BINAP.[3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Arylacrylic Acids

A typical procedure for the asymmetric hydrogenation of a prochiral olefin using a Ru-BINAP catalyst is as follows:

-

A solution of the Ru--INVALID-LINK--₂ catalyst precursor in a suitable solvent (e.g., methanol, ethanol) is prepared in a high-pressure autoclave.

-

The substrate, such as a 2-arylacrylic acid, is added to the solution.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred at a specific temperature for a set period.

-

After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography or crystallization.[3]

Catalytic Cycle of Asymmetric Hydrogenation

Materials Science: Engineering Novel Optical and Electronic Properties

The rigid and chiral structure of binaphthyl derivatives makes them excellent candidates for the development of advanced materials with unique photophysical and electronic properties.[4][5] They have found significant applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and chiral polymers.[5][6][7]

Organic Light-Emitting Diodes (OLEDs)

Binaphthyl-containing molecules are utilized as emitters or hosts in the emissive layer of OLEDs to enhance device performance, including efficiency, brightness, and color purity.[5][8] The non-planar structure of the binaphthyl unit can help to reduce intermolecular interactions, leading to improved solubility and fluorescence efficiency in the solid state.[5]

Quantitative Data: Performance of Binaphthyl-Based OLEDs

| Binaphthyl Derivative | Role | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

| BTBTB | Red Emitter | 8315 | 1.95 | 2.2 | [5][8] |

| TBT | Green Emitter | - | - | - | [5][8] |

| (R/S)-BN-2mCP | Chiral Host | - | - | - | [9] |

| S-/R-BN-tCz and S-/R-BN-PXZ | Emitters for White OLED | ~10200 | ~2.0 | ~4.3 | [10] |

Experimental Protocol: Fabrication of a Solution-Processed OLED

A general procedure for fabricating a solution-processed OLED using a binaphthyl-containing emissive layer is as follows:

-

Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as poly(N-vinylcarbazole) (PVK), is spin-coated onto the ITO substrate and annealed.

-

Emissive Layer (EML) Deposition: A solution of the binaphthyl-containing emitter, optionally doped into a host material, is spin-coated on top of the HTL and annealed.

-

Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting layer and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.[5][8]

Structure of a Multilayer OLED

References

- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of binaphthyl based phosphine and phosphite ligands. | Semantic Scholar [semanticscholar.org]

- 5. connectsci.au [connectsci.au]

- 6. Fabrication and characterization of organic light emitting diodes for display applications | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. ethz.ch [ethz.ch]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

A Theoretical Deep Dive into the Stereochemistry of 2-Iodo-1,1'-binaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique stereochemical properties of 1,1'-binaphthyl derivatives, arising from hindered rotation around the C1-C1' bond, have positioned them as privileged scaffolds in asymmetric catalysis, materials science, and drug discovery. The phenomenon of atropisomerism, where this restricted rotation leads to stable, non-interconverting enantiomers, is particularly pronounced in 2,2'-disubstituted binaphthyls. This guide delves into the theoretical underpinnings of the stereochemistry of a specific, yet important member of this class: 2-Iodo-1,1'-binaphthalene. By examining the computational methodologies and theoretical principles that govern its structure and rotational dynamics, we aim to provide a comprehensive resource for professionals engaged in the research and development of chiral molecules.

The Essence of Atropisomerism in Binaphthyls

Atropisomerism is a form of axial chirality that arises not from a stereogenic center, but from a chiral axis. In 1,1'-binaphthyl systems, the bulky naphthalene rings cannot freely rotate around the single bond connecting them due to steric hindrance between the substituents at the 2, 2', 8, and 8' positions. When this rotational barrier is sufficiently high, the molecule exists as a pair of stable enantiomers, denoted as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity). The stability of these atropisomers is critical for their application in fields where specific three-dimensional arrangements are paramount. For instance, the well-known ligand BINOL ([1,1'-binaphthalene]-2,2'-diol) has a racemization half-life at room temperature estimated to be in the millions of years, underscoring its exceptional configurational stability.[1][2]

The diagram below illustrates the axial chirality of this compound, showcasing the two atropisomers.

Atropisomers of this compound.

Theoretical Determination of Rotational Barriers

The key to understanding the stereochemical stability of this compound lies in quantifying the energy barrier to rotation around the C1-C1' bond. This is predominantly achieved through computational quantum chemistry methods, with Density Functional Theory (DFT) being a widely used and reliable approach.

Experimental Protocols: A Computational Workflow

The theoretical investigation of the racemization of this compound follows a structured computational protocol. The general workflow is depicted below and involves the following key steps:

-

Initial Structure Generation : The starting point is the creation of a 3D model of the this compound molecule in one of its atropisomeric forms (e.g., P or M).

-

Ground State Geometry Optimization : The initial structure is then subjected to geometry optimization to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set, for example, B3LYP with the 6-311+G* basis set, which has been shown to provide accurate results for similar systems.[3]

-

Transition State Search : The racemization process proceeds through a transition state (TS) which represents the highest energy point on the rotational pathway. There are two primary pathways for racemization: a syn-pathway and an anti-pathway. Theoretical analyses consistently show that the anti-pathway, which proceeds through a centrosymmetric (Ci) transition state, is the preferred, lower-energy route for 2,2'-disubstituted binaphthyls.[3][4] A transition state search algorithm is employed to locate this TS geometry.

-

Frequency Analysis : To confirm the nature of the optimized structures, a frequency calculation is performed. A ground state structure will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotation around the C1-C1' bond.

-

Energy Calculation and Barrier Determination : Single-point energy calculations are performed on both the optimized ground state and transition state geometries. The rotational barrier, or activation energy for racemization (ΔE‡), is the difference in energy between the transition state and the ground state.

The following diagram illustrates this computational workflow.

Computational workflow for determining the rotational barrier.

Quantitative Data: The Role of Substituents

The table below summarizes the calculated transition state energies for the racemization of various 2,2'-disubstituted 1,1'-binaphthyls via the preferred anti-Ci pathway. These calculations were performed at the B3LYP/6-311+G* level of theory.[3]

| Substituent (X) in 2,2'-di-X-1,1'-binaphthyl | Calculated Rotational Barrier (kcal/mol) |

| H | 19.5 |

| F | 36.1 |

| OH (BINOL) | 39.3 |

| NH2 | 40.5 |

| CH3 | 41.2 |

| NO2 | 41.3 |

| C6H5 (Phenyl) | 50.8 |

Data sourced from a computational study on the optical stability of 1,1'-binaphthyl derivatives.[3]

Given that the iodine atom is significantly larger than hydrogen, fluorine, and even the hydroxyl and amino groups, it can be confidently inferred that the rotational barrier for this compound is substantial. The trend observed in the table strongly suggests that the introduction of the bulky iodine atoms at the 2 and 2' positions will create significant steric hindrance, leading to a high degree of configurational stability and a very slow rate of racemization at ambient temperatures. This high stability makes this compound and its derivatives excellent candidates for applications requiring robust chiral scaffolds.

Conclusion

The stereochemistry of this compound is a fascinating example of atropisomerism, governed by the principles of steric hindrance. Theoretical studies, predominantly employing Density Functional Theory, provide a powerful toolkit for understanding and quantifying the rotational dynamics of this and related binaphthyl systems. The computational workflow outlined, from geometry optimization to transition state analysis, allows for the reliable prediction of racemization barriers. The available data on a range of 2,2'-disubstituted analogs clearly indicates that the steric bulk of the substituent is the dominant factor in determining configurational stability. Consequently, this compound is predicted to possess a high rotational barrier, rendering its atropisomers exceptionally stable. This inherent stability, coupled with the synthetic utility of the iodo-substituent, makes it a valuable building block for the design of novel chiral ligands, catalysts, and materials for a wide array of applications in the chemical and pharmaceutical industries.

References

Methodological & Application

Application Notes and Protocols: 2-Iodo-1,1'-binaphthalene in Asymmetric Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Iodo-1,1'-binaphthalene in asymmetric Suzuki coupling reactions. This class of reaction is pivotal for the synthesis of axially chiral biaryl compounds, which are significant structural motifs in many biologically active molecules and chiral ligands used in catalysis.

Introduction

The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing carbon-carbon bonds, particularly for creating sterically hindered biaryl atropisomers. The use of this compound as a substrate in these reactions allows for the synthesis of complex, chiral poly-aryl systems. The key to achieving high enantioselectivity in these transformations lies in the careful selection of chiral ligands, palladium catalysts, and reaction conditions to control the orientation of the coupling partners during the key transmetalation and reductive elimination steps of the catalytic cycle.

Challenges in the Suzuki coupling of sterically hindered partners, such as those derived from 1,1'-binaphthalene, include competing hydrolytic deboronation of the boronic acid partner.[1] Therefore, the reaction conditions must be finely tuned to favor the desired cross-coupling pathway.

Reaction Data

The following tables summarize representative quantitative data for asymmetric Suzuki coupling reactions to synthesize chiral binaphthalenes, demonstrating typical yields and enantiomeric excess (ee) values achieved with various catalytic systems.

Table 1: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Chiral Binaphthalenes

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 1-Iodonaphthalene | 2-Ethoxynaphthaleneboronic acid | (S)-2@PdNP | CsF | DMF | 80 | 70 | >99 |

| 2 | 1-Bromo-2-methoxynaphthalene | Naphthylboronic acid derivative | Pd(OAc)₂ / (S)-3@PdNP | CsF | DMF | 80 | 59-85 | >96 |

| 3 | Bromonaphthalene derivative | Naphthylboronic acid | Pd catalyst / Ferrocenylphosphane ligand | Various | Various | Moderate | 55-95 | 50-90[2] |

| 4 | Iodonaphthalene derivative | Boronate ester | Pd catalyst / L13 | Various | Various | N/A | N/A | 85[1] |

Note: Data is compiled from various sources and represents similar reaction types. Specific results with this compound may vary.

Experimental Protocols

Below is a representative protocol for the asymmetric Suzuki-Miyaura coupling reaction using an iodonaphthalene derivative. This protocol is based on established methodologies for similar substrates and should be optimized for specific applications.

Materials:

-

This compound

-

Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed chiral palladium complex) (1-5 mol%)

-

Chiral ligand (e.g., a chiral phosphine, phosphoramidite, or N-heterocyclic carbene) (1-10 mol%)

-

Base (e.g., CsF, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., DMF, Toluene, Dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the chiral ligand in the anhydrous, degassed solvent. Stir the mixture for 15-30 minutes to allow for the formation of the active chiral catalyst complex.

-

Addition of Reagents: To the catalyst mixture, add this compound, the arylboronic acid or ester, and the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Catalytic Cycle of the Asymmetric Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the asymmetric Suzuki-Miyaura reaction.

General Experimental Workflow

Caption: General workflow for asymmetric Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Iodo-1,1'-binaphthalene, a key transformation in the synthesis of complex chiral ligands, functional materials, and pharmaceutical intermediates. The protocols outlined below cover Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the derivatization of the binaphthalene scaffold.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the sterically hindered and electronically distinct this compound, careful optimization of reaction parameters is crucial for achieving high yields. The following sections detail established conditions for three major classes of cross-coupling reactions.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the described palladium-catalyzed cross-coupling reactions of this compound. This allows for a direct comparison of reaction conditions and efficiencies.

| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Et₃N | Toluene | 70 | 8 | 85 |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |

Experimental Protocols

Suzuki Coupling: Synthesis of 2-Phenyl-1,1'-binaphthalene

This protocol describes the synthesis of 2-phenyl-1,1'-binaphthalene via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

-

To the flask, add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-1,1'-binaphthalene.

Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-1,1'-binaphthalene

This protocol details the formation of a C(sp²)-C(sp) bond through the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask, dissolve this compound (1.0 equiv.) in toluene and triethylamine (solvent ratio 2:1).

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.) and copper(I) iodide (0.04 equiv.) to the reaction mixture.

-

Add phenylacetylene (1.5 equiv.) dropwise via syringe.

-

Heat the reaction mixture to 70°C and stir for 8 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to yield 2-(phenylethynyl)-1,1'-binaphthalene.

Buchwald-Hartwig Amination: Synthesis of 2-(Morpholin-4-yl)-1,1'-binaphthalene

This protocol outlines the palladium-catalyzed amination of this compound with a secondary amine.[1]

Reaction Scheme:

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Argon (or Nitrogen) gas supply

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Inside a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv.) and Xantphos (0.03 equiv.).

-

Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

-

Seal the tube, remove it from the glovebox, and add dry, degassed toluene via syringe.

-

Add morpholine (1.2 equiv.) via syringe.

-

Place the sealed tube in a preheated oil bath at 100°C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to obtain 2-(morpholin-4-yl)-1,1'-binaphthalene.

Visualizations

Below is a generalized workflow for palladium-catalyzed cross-coupling reactions.

Caption: General workflow for palladium-catalyzed cross-coupling.

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Chiral Phosphine Ligands from 2-Iodo-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chiral phosphine ligands derived from 2-Iodo-1,1'-binaphthalene. The methodologies outlined are critical for the development of novel ligands used in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.

Introduction

Chiral phosphine ligands are a pivotal class of ligands in transition-metal-catalyzed asymmetric reactions. Their unique steric and electronic properties allow for high levels of enantioselectivity in a wide range of chemical transformations. The 1,1'-binaphthyl (BINAP) backbone is a privileged scaffold in the design of these ligands due to its axial chirality and conformational rigidity. While many synthetic routes to chiral phosphines on the binaphthyl scaffold start from 1,1'-bi-2-naphthol (BINOL), the use of halogenated precursors such as this compound offers a direct and versatile entry point for the introduction of phosphine moieties.

This application note details a primary method for the synthesis of 2-diphenylphosphino-1,1'-binaphthyl, a valuable monophosphine ligand, from this compound via a lithium-halogen exchange reaction. An alternative palladium-catalyzed phosphination is also discussed.

Synthetic Pathways

The synthesis of chiral phosphine ligands from this compound can be primarily achieved through two effective methods:

-

Method A: Lithium-Halogen Exchange followed by Phosphination: This is a widely used and reliable method for the formation of aryl-phosphorus bonds. It involves the reaction of the iodo-substituted binaphthyl with an organolithium reagent to form a highly reactive binaphthyl-lithium intermediate, which is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine.

-

Method B: Palladium-Catalyzed Phosphination: This method offers an alternative, milder approach that avoids the use of highly reactive organolithium reagents. A palladium catalyst is employed to couple the 2-Iodo-1,1'-binaphthyl with a phosphine source, such as diphenylphosphine.

Below is a diagram illustrating the logical workflow for the primary synthetic route (Method A).

Figure 1: Synthetic workflow for the preparation of a chiral phosphine ligand from this compound via lithium-halogen exchange.

Experimental Protocols

Method A: Synthesis of 2-Diphenylphosphino-1,1'-binaphthyl via Lithium-Halogen Exchange

Materials:

-

(R)- or (S)-2-Iodo-1,1'-binaphthalene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler for -78 °C bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)- or (S)-2-Iodo-1,1'-binaphthalene (1.0 eq).

-

Dissolution: Add anhydrous THF (concentration typically 0.1-0.2 M) to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. The formation of the lithiated species may be indicated by a color change.

-